N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative featuring a unique combination of heterocyclic and aromatic substituents. The compound comprises:
- A 5-chlorothiophen-2-yl group, contributing electron-rich aromatic character.
- A 3-(2-oxopiperidin-1-yl)phenyl moiety, offering hydrogen-bonding and conformational flexibility.
- A central oxalamide linker, facilitating intermolecular interactions critical for target binding.
Crystallographic tools like SHELXL (for refinement) and Mercury CSD (for crystal packing visualization) are instrumental in analyzing its 3D structure and intermolecular interactions .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-28-15(16-8-9-17(21)29-16)12-22-19(26)20(27)23-13-5-4-6-14(11-13)24-10-3-2-7-18(24)25/h4-6,8-9,11,15H,2-3,7,10,12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGJNNJFZZHIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, biological targets, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 5-chlorothiophene moiety, which may enhance its interaction with biological targets.
- An oxalamide functional group, known for its role in drug design.
- A piperidine derivative that could influence pharmacological properties.
The biological activity of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.
- Topoisomerase Interaction : Similar compounds have shown inhibitory effects on topoisomerases, which are critical for DNA replication and transcription .
Biological Activity
Research has indicated that derivatives containing thiophene and oxalamide structures possess various biological activities:
- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) .
- Antimicrobial Properties : Compounds with similar structural motifs have been reported to exhibit antimicrobial effects, suggesting potential applications in treating infections.
- Anti-inflammatory Activity : The presence of specific functional groups may contribute to anti-inflammatory properties, although detailed studies are required to confirm these effects.
Research Findings
A summary of key studies exploring the biological activity of this compound is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Identified cytotoxicity against HCT-116 and HeLa cells | MTT assay for cell viability |
| Study 2 | Suggested enzyme inhibition potential through docking studies | Molecular docking analysis |
| Study 3 | Explored structure-activity relationship (SAR) of oxalamide derivatives | Synthesis and biological testing |
Case Study 1: Antiproliferative Activity
In a study investigating a library of oxalamide derivatives, compounds similar to N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide exhibited significant antiproliferative effects. The study utilized the MTT assay to evaluate cell viability across various cancer cell lines, demonstrating promising results for further development as anticancer agents .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between oxalamide derivatives and topoisomerase I. The results indicated that several compounds inhibited the enzyme's catalytic activity, supporting the hypothesis that structural modifications could enhance therapeutic efficacy against cancer.
Comparison with Similar Compounds
Key Insights :
- The thiophene in the target compound may improve π-π stacking compared to the pyridine in the patent compound, but pyridine’s electron deficiency could enhance solubility in polar media.
- The 2-oxopiperidinyl group offers conformational flexibility, whereas the tetrahydrothiazolo ring in the patent compound introduces rigidity and sulfur-mediated interactions .
Pharmacological Properties
Solubility and Dissolution
- The patent compound employs sugar alcohols (e.g., mannitol) and water-swelling additives (e.g., crospovidone) to achieve pH-independent dissolution, a critical advantage for oral bioavailability .
- The target compound’s methoxyethyl chain may reduce aqueous solubility compared to the patent compound’s dimethylamino carbonyl group, necessitating similar formulation strategies for optimal delivery.
Metabolic Stability
- In contrast, pyridine derivatives often exhibit better metabolic stability due to reduced susceptibility to cytochrome P450 enzymes.
Research Findings
- Patent Compound (): Demonstrated enhanced dissolution across pH 1.2–6.8 via additive optimization, critical for gastrointestinal absorption. No activity data are provided.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
